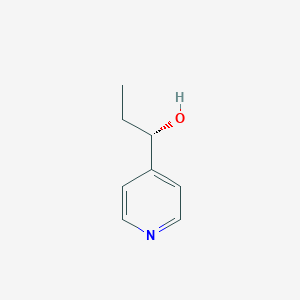

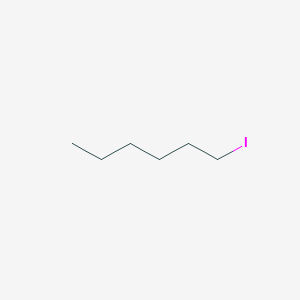

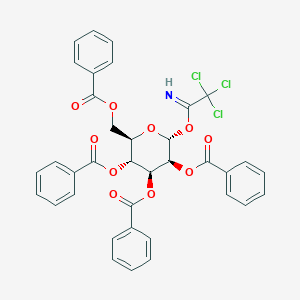

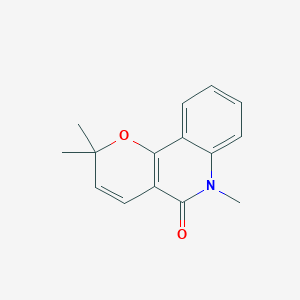

![molecular formula C16H16Cl2N6O B118582 (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol CAS No. 122624-75-3](/img/structure/B118582.png)

(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol, also known as (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol, is a useful research compound. Its molecular formula is C16H16Cl2N6O and its molecular weight is 379.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Synthesis

The pyrimidine core of this compound is significant in pharmaceutical synthesis, as it is present in many pharmaceutically active compounds. The presence of amino and halogen groups makes it a suitable precursor for structural alterations in the synthesis of pyrimidine-based compounds, which are crucial in the development of new medications .

Aromatic Nucleophilic Substitution Reactions

This compound can undergo aromatic nucleophilic substitution reactions (SNAr), which are useful for incorporating various nucleophiles into the pyrimidine ring. This allows for the creation of diverse heterocyclic systems that are often found in drugs .

Heterocyclic Compound Precursors

The compound serves as a precursor for N-heterocyclic systems. These systems are important in the synthesis of various heterocyclic compounds, which have a wide range of applications in medicinal chemistry .

Cancer Research

Derivatives of this compound can be synthesized and evaluated for their cytotoxicity against cancer cell lines. This is crucial for the development of new chemotherapeutic agents .

Enzyme Inhibition

The cyclopentene moiety in the compound can be used to synthesize inhibitors for carbohydrate-processing enzymes such as glucosidases. This has potential applications in the treatment of diseases like diabetes and lysosomal storage disorders .

Optical Materials

The compound’s structure allows for the synthesis of materials with specific optical properties. These materials can be used in the development of optically transparent single crystals, which have applications in electronics and photonics .

Biological Activity Studies

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. This compound could be used as a scaffold for synthesizing new derivatives to explore these biological activities further .

Chemical Synthesis Methods Development

The compound can be used to develop new chemical synthesis methods, such as regioselective synthetic strategies or reactions involving Grignard agents. This is important for advancing synthetic organic chemistry .

properties

IUPAC Name |

[4-[[2-amino-6-chloro-5-[(4-chlorophenyl)diazenyl]pyrimidin-4-yl]amino]cyclopent-2-en-1-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N6O/c17-10-2-5-11(6-3-10)23-24-13-14(18)21-16(19)22-15(13)20-12-4-1-9(7-12)8-25/h1-6,9,12,25H,7-8H2,(H3,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQMZONKDSNMSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N=NC3=CC=C(C=C3)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561068 |

Source

|

| Record name | [4-({2-Amino-6-chloro-5-[(E)-(4-chlorophenyl)diazenyl]pyrimidin-4-yl}amino)cyclopent-2-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol | |

CAS RN |

122624-75-3 |

Source

|

| Record name | [4-({2-Amino-6-chloro-5-[(E)-(4-chlorophenyl)diazenyl]pyrimidin-4-yl}amino)cyclopent-2-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

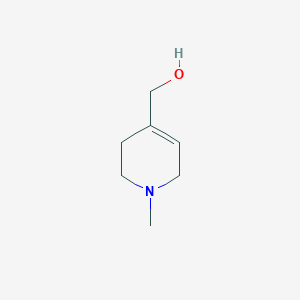

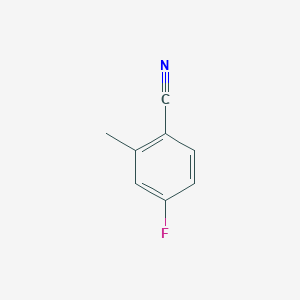

![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)